Ethyl 2-phenylpent-4-enoate Ethyl 2-phenylpent-4-enoate
Brand Name: Vulcanchem
CAS No.: 14815-74-8
VCID: VC6037788
InChI: InChI=1S/C13H16O2/c1-3-8-12(13(14)15-4-2)11-9-6-5-7-10-11/h3,5-7,9-10,12H,1,4,8H2,2H3
SMILES: CCOC(=O)C(CC=C)C1=CC=CC=C1
Molecular Formula: C13H16O2
Molecular Weight: 204.269

Ethyl 2-phenylpent-4-enoate

CAS No.: 14815-74-8

Cat. No.: VC6037788

Molecular Formula: C13H16O2

Molecular Weight: 204.269

* For research use only. Not for human or veterinary use.

Ethyl 2-phenylpent-4-enoate - 14815-74-8

Specification

CAS No. 14815-74-8
Molecular Formula C13H16O2
Molecular Weight 204.269
IUPAC Name ethyl 2-phenylpent-4-enoate
Standard InChI InChI=1S/C13H16O2/c1-3-8-12(13(14)15-4-2)11-9-6-5-7-10-11/h3,5-7,9-10,12H,1,4,8H2,2H3
Standard InChI Key UVIIDCMCSMXQGO-UHFFFAOYSA-N
SMILES CCOC(=O)C(CC=C)C1=CC=CC=C1

Introduction

Chemical Structure and Nomenclature

Spectroscopic Characterization

While direct spectral data for ethyl 2-phenylpent-4-enoate are absent in the provided sources, analogous compounds such as (E)-ethyl 5-phenylpent-2-enoate exhibit diagnostic NMR signals:

  • ¹H NMR: δ 1.29 ppm (t, 3H, ester CH₃), 2.35–2.65 ppm (m, 2H, CH₂ adjacent to carbonyl), 5.35–5.55 ppm (m, 2H, CH₂=CH), and 7.20–7.40 ppm (m, 5H, aromatic protons) .

  • ¹³C NMR: δ 14.1 (ester CH₃), 60.5 (ester OCH₂), 128.0–130.5 (aromatic and olefinic carbons), and 171.2 (carbonyl C=O) .

Synthesis and Reaction Pathways

Olefination Strategies

A key synthesis route involves the Horner–Wadsworth–Emmons (HWE) reaction, as demonstrated in the preparation of related α,β-unsaturated esters . For example, (E)-ethyl 5-phenylpent-2-enoate is synthesized via:

  • Reagents: LiCl, diethyl phosphopropionate, 1,8-diazabicycloundec-7-ene (DBU), and 3-phenylpropanal in dry acetonitrile.

  • Conditions: 0°C to room temperature, monitored by TLC (pentane/Et₂O) .

  • Yield: 72% after purification by flash chromatography .

This method ensures high stereoselectivity (>20:1 E:Z) due to the bulky phosphonate stabilizing the transition state .

Reduction and Functionalization

The ester can be reduced to the corresponding allylic alcohol using diisobutylaluminum hydride (DIBAL-H):

  • Procedure: DIBAL-H (2 equiv) in dry CH₂Cl₂ at -78°C .

  • Outcome: (E)-5-phenylpent-2-enol is obtained in 60% yield, which is subsequently oxidized to the aldehyde using Dess–Martin periodinane (DMP) .

Physicochemical Properties

PropertyValueSource
Molecular Weight220.27 g/molCalculated
Density~0.992 g/cm³ (analogous)
Boiling Point354.8°C (estimated)
Refractive Index1.508 (analogous)
Vapor Pressure3.26×10⁻⁵ mmHg (25°C)
LogP3.23 (predicted)

The compound’s low vapor pressure and moderate logP suggest limited environmental mobility but sufficient lipophilicity for biological membrane penetration .

Applications in Organic Synthesis

Asymmetric Catalysis

Ethyl 2-phenylpent-4-enoate derivatives serve as substrates in asymmetric allylic alkylation (AAA). For instance, α-allyl-α-aryl α-amino esters synthesized from similar enoates are pivotal in constructing cyclic amino acids via ring-closing metathesis (RCM) .

Pharmaceutical Intermediates

The compound’s enoate system participates in Michael additions with nucleophiles (e.g., amines, thiols) to yield β-substituted esters. These products are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and anticoagulants .

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